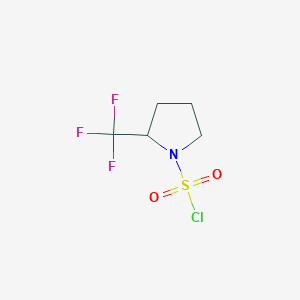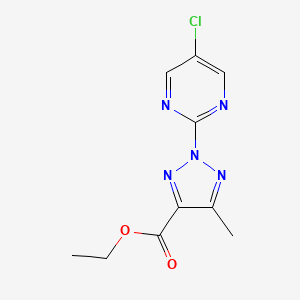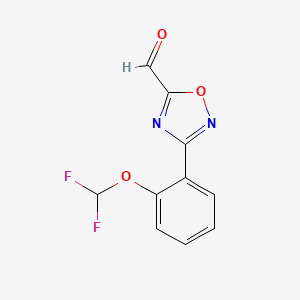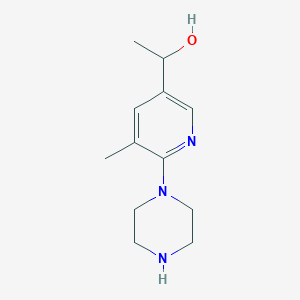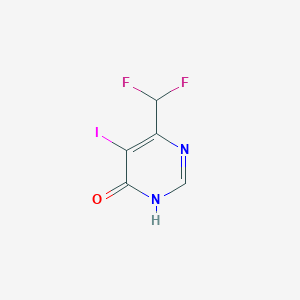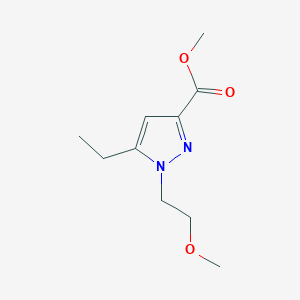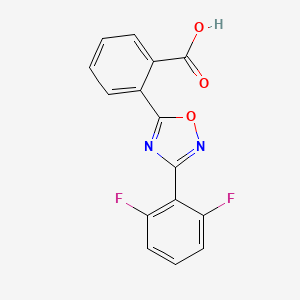
Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, iodo, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines. For instance, the reaction of 3-methyl-2-butanone with hydrazine hydrate can yield 3-methyl-1H-pyrazole.
Esterification: The carboxylate group can be introduced through esterification reactions, typically involving the reaction of the pyrazole derivative with ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the iodine atom.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Coupling Reactions: More complex molecules with extended conjugation or additional functional groups.
科学的研究の応用
Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Agricultural Chemistry: The compound can be explored for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
1H-Pyrazole-5-carboxamide Derivatives: These compounds share the pyrazole core and have been studied for their fungicidal and insecticidal activities.
Indole Derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar applications.
Uniqueness
Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is unique due to the specific combination of substituents on the pyrazole ring, which can impart distinct chemical and biological properties. The presence of the iodine atom, in particular, allows for versatile chemical modifications and coupling reactions, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C9H13IN2O2 |
|---|---|
分子量 |
308.12 g/mol |
IUPAC名 |
ethyl 2-ethyl-4-iodo-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H13IN2O2/c1-4-12-8(9(13)14-5-2)7(10)6(3)11-12/h4-5H2,1-3H3 |
InChIキー |
JVPCKQBDDKLKGQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=N1)C)I)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11794247.png)

![Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11794272.png)

